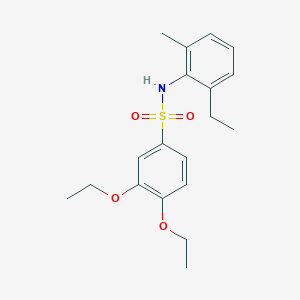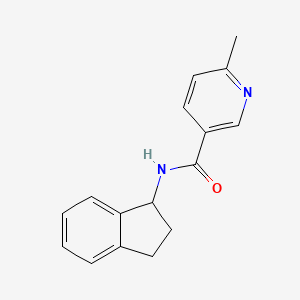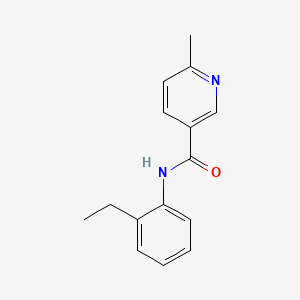
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPMC belongs to the class of pyridine carboxamide compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including hepatitis B virus and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have low toxicity and can be used at relatively high concentrations without causing significant adverse effects. However, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Additionally, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide. One potential direction is the development of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide needs to be further elucidated to better understand its pharmacological effects. Finally, more studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide in preclinical and clinical trials.
Conclusion:
In conclusion, N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethylphenylamine with 3-acetyl-6-methylpyridine in the presence of a catalyst. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide, including the development of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide derivatives and the investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 2-ethylphenylamine with 3-acetyl-6-methylpyridine in the presence of a catalyst. The reaction produces N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide as a yellow crystalline solid with a melting point of 179-181°C. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-12-6-4-5-7-14(12)17-15(18)13-9-8-11(2)16-10-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVOLRPQVXABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)

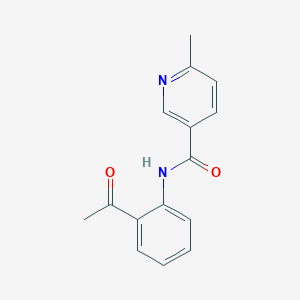


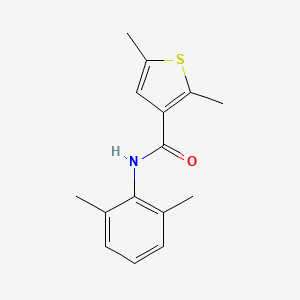
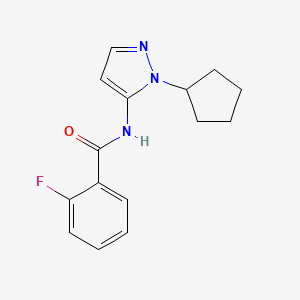
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
